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Compound of Interest

Compound Name: (Dimethylamino)acetone

Cat. No.: B100619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-

(dimethylamino)propan-2-one, a compound of interest in various research and development

applications. This document presents available mass spectrometry data and outlines the

expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Detailed experimental protocols for acquiring such data are also provided to aid in analytical

workflows.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 1-

(dimethylamino)propan-2-one.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.20 s 6H -N(CH₃)₂

~3.20 s 2H -CH₂-

~2.10 s 3H -C(O)CH₃
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Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual

experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~208 C=O

~65 -CH₂-

~45 -N(CH₃)₂

~27 -C(O)CH₃

Note: Data are predicted based on typical chemical shifts for similar functional groups. Actual

experimental values may vary.

Table 3: Infrared (IR) Spectroscopy - Characteristic
Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O stretch (ketone)

2950-2800 Medium-Strong C-H stretch (aliphatic)

1470-1430 Medium C-H bend (CH₂)

1370-1350 Medium C-H bend (CH₃)

1260-1000 Medium C-N stretch

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 1-(dimethylamino)propan-2-one is available through the NIST WebBook.

[1] The fragmentation pattern provides valuable information for structural elucidation.
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m/z Relative Intensity Possible Fragment

101 Moderate [M]⁺ (Molecular Ion)

58 High [CH₂=N(CH₃)₂]⁺

43 High [CH₃C=O]⁺

42 Moderate [C₃H₆]⁺ or [C₂H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy
A sample of 1-(dimethylamino)propan-2-one would be dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount

of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5

mm NMR tube.

¹H NMR: Proton NMR spectra would be acquired on a spectrometer operating at a frequency

of 300 MHz or higher. A standard single-pulse experiment would be performed with a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a

frequency of 75 MHz or higher. A proton-decoupled pulse sequence would be used to

simplify the spectrum to single peaks for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum would be obtained using an FT-IR spectrometer. A small amount of the

neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable

solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to

evaporate. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectral data would be acquired using a mass spectrometer, typically with electron

ionization (EI) at 70 eV. The sample would be introduced into the ion source, often via a gas

chromatograph (GC-MS) for separation and purification. The resulting ions are then separated

by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-

(dimethylamino)propan-2-one, showing how each technique contributes to the overall structural

elucidation.
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Caption: Spectroscopic analysis workflow for 1-(dimethylamino)propan-2-one.

Need Custom Synthesis?
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(dimethylamino)propan-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C15364564&Units=CAL&Mask=200
https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b100619#1-dimethylamino-propan-2-one-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100619?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

